Welcome to the BenchChem Online Store!
molecular formula C10H12N2O2 B8809832 2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

2-Methyl-7-nitro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B8809832
M. Wt: 192.21 g/mol
InChI Key: PUMCPMLEPPOZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08354422B2

Procedure details

Into a 125 mL Erlenmeyer flask was charged 7-nitro-1,2,3,4-tetrahydroisoquinoline, hydrochloric acid (3.17 g, 14.77 mmol) in dichloroethane (148 ml). The solution was stirred 10 minutes with 1 N NaOH, and the layers were separated. Paraformaldehyde (2.217 g, 73.8 mmol), acetic acid (4.23 ml, 73.8 mmol) and sodium cyanoborohydride (4.64 g, 73.8 mmol) were added. The reaction was heated at 90° C. overnight. The reaction was cooled to room temperature, and quenched with saturated aqueous sodium bicarbonate. The layers were separated, and the organic layer was dried over MgSO4, filtered, and concentrated onto silica gel. The reaction was purified by flash chromatography (50% ethyl acetate:hexanes for 20 minutes, then to 100% ethyl acetate:hexanes over 30 minutes) to provide the title compound. MS (DCI) m/e 193 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.17 g
Type
reactant
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.217 g
Type
reactant
Reaction Step Three
Quantity
4.23 mL
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH2:8][CH2:9][NH:10][CH2:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].Cl.[OH-].[Na+].C=O.[C:19](O)(=O)C.C([BH3-])#N.[Na+]>ClC(Cl)C>[CH3:19][N:10]1[CH2:9][CH2:8][C:7]2[C:12](=[CH:13][C:4]([N+:1]([O-:3])=[O:2])=[CH:5][CH:6]=2)[CH2:11]1 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2CCNCC2=C1
Name
Quantity
3.17 g
Type
reactant
Smiles
Cl
Name
Quantity
148 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
2.217 g
Type
reactant
Smiles
C=O
Name
Quantity
4.23 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.64 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the layers were separated
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous sodium bicarbonate
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
The reaction was purified by flash chromatography (50% ethyl acetate

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1CC2=CC(=CC=C2CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.